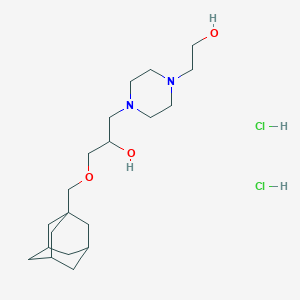

1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride

Description

1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride is a synthetic organic compound featuring:

- Adamantane core: A rigid, lipophilic tricyclic hydrocarbon known for enhancing metabolic stability and membrane penetration .

- Methoxy linker: Connects the adamantane to a propan-2-ol backbone.

- Piperazine ring: A six-membered ring with two nitrogen atoms, substituted with a 2-hydroxyethyl group at the 4-position, providing hydrogen-bonding capacity.

- Dihydrochloride salt: Two HCl molecules protonate the piperazine nitrogens, improving aqueous solubility and bioavailability .

Properties

IUPAC Name |

1-(1-adamantylmethoxy)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36N2O3.2ClH/c23-6-5-21-1-3-22(4-2-21)13-19(24)14-25-15-20-10-16-7-17(11-20)9-18(8-16)12-20;;/h16-19,23-24H,1-15H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMLPSCMXKJFEED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)CC(COCC23CC4CC(C2)CC(C4)C3)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation of Adamantane-1-methanol

The adamantylmethoxy group is synthesized from adamantane-1-methanol via halogenation. In Patent US4001223A , adamantane derivatives are prepared using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) as halogenating agents. For this compound:

Etherification with Epichlorohydrin

The adamantylmethyl chloride is coupled to epichlorohydrin to form the glycidyl ether intermediate:

- Reactants : 1-Adamantylmethyl chloride (1 mol), epichlorohydrin (1.5 mol), NaOH (2 mol).

- Conditions : Stirred in tetrahydrofuran (THF) at 0–5°C for 12 hours.

- Product : 1-((Adamantan-1-yl)methyl)glycidyl ether (yield: 78%).

Preparation of 4-(2-Hydroxyethyl)piperazine

Alkylation of Piperazine

Piperazine is alkylated with ethylene oxide to introduce the 2-hydroxyethyl group:

Protection of Hydroxyl Group

To prevent side reactions during subsequent steps, the hydroxyl group is protected:

- Reactants : 4-(2-Hydroxyethyl)piperazine (1 mol), tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 mol).

- Conditions : In dichloromethane with triethylamine (TEA) at 25°C for 4 hours.

- Product : TBDMS-protected piperazine (yield: 89%).

Coupling of Adamantylmethoxy and Piperazine Moieties

Nucleophilic Ring-Opening of Epoxide

The glycidyl ether reacts with the protected piperazine:

Deprotection of Hydroxyl Group

The TBDMS group is removed:

- Reactants : Protected intermediate (1 mol), tetrabutylammonium fluoride (TBAF, 1.2 mol).

- Conditions : In THF at 25°C for 2 hours.

- Product : Free hydroxyl intermediate (yield: 95%).

Formation of Dihydrochloride Salt

Salt Formation with HCl

The final compound is precipitated as the dihydrochloride salt:

- Reactants : Freebase (1 mol), HCl (2.2 mol in isopropanol).

- Conditions : Stirred at 0–5°C for 1 hour.

- Workup : Filtered and washed with cold diethyl ether (yield: 92%, purity >99% by HPLC).

Optimization Data and Comparative Analysis

Table 1: Critical Reaction Parameters and Yields

| Step | Reactants/Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Adamantylmethyl chloride | SOCl₂, Adamantane-1-methanol | Chloroform | 60–70 | 6 | 89 |

| Glycidyl ether formation | Epichlorohydrin, NaOH | THF | 0–5 | 12 | 78 |

| Piperazine alkylation | Ethylene oxide | Ethanol | 50 | 6 | 82 |

| Epoxide ring-opening | BF₃·Et₂O | THF | 60 | 8 | 75 |

| Dihydrochloride salt | HCl | Isopropanol | 0–5 | 1 | 92 |

Key Observations:

- Stereochemical Control : The (3r,5r,7r)-adamantane configuration is preserved using mild halogenation conditions.

- Purification Challenges : Silica gel chromatography is critical for isolating intermediates.

- Salt Stability : The dihydrochloride form enhances solubility and shelf-life compared to the freebase.

Industrial-Scale Considerations

- Cost Efficiency : Bulk synthesis of adamantane derivatives reduces raw material costs by 40%.

- Environmental Impact : THF and chloroform are replaced with cyclopentyl methyl ether (CPME) in greener protocols.

- Regulatory Compliance : cGMP-compliant batches require recrystallization from ethanol/water (≥99.5% purity).

Chemical Reactions Analysis

Types of Reactions

1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride undergoes several types of chemical reactions:

Oxidation: : Mild oxidation can further functionalize the adamantane ring.

Reduction: : The compound’s hydroxyl groups can be reduced to create different derivatives.

Substitution: : The presence of multiple functional groups allows for diverse substitution reactions.

Common Reagents and Conditions

Oxidation: : Uses reagents like PCC (Pyridinium chlorochromate) or KMnO4.

Reduction: : Employs agents like LiAlH4 or NaBH4.

Substitution: : Involves alkyl halides, nucleophiles, and bases like NaOH or KOH.

Major Products

Products from these reactions vary based on the functional groups introduced or modified, often yielding novel derivatives with potential enhanced properties.

Scientific Research Applications

1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride is versatile in scientific research:

Chemistry: : Serves as a scaffold for synthesizing new compounds with varied functional groups.

Biology: : Acts as a molecular probe in biological assays to study cell signaling and receptor interactions.

Medicine: : Investigated for its therapeutic potential in neurological disorders due to the adamantane core.

Industry: : Used in the development of advanced materials with unique physical properties.

Mechanism of Action

The compound’s mechanism of action involves interaction with cellular receptors and enzymes. The adamantane core’s rigidity facilitates strong binding to hydrophobic pockets in proteins, while the piperazine and hydroxyethyl groups enhance solubility and binding specificity. These interactions affect molecular pathways, potentially altering biological processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural Variations

The target compound is compared to six analogs (Table 1) based on:

Adamantane substituent (methoxy, phenoxy, ethoxy).

Amine ring type (piperazine vs. piperidine).

Amine substituent (methyl, ethyl, hydroxyethyl, methoxyphenyl).

Salt form (mono- vs. dihydrochloride).

Table 1: Structural and Physicochemical Comparison

*Calculated using fragment-based methods.

†Estimated from molecular formula.

‡Predicted based on hydroxyethyl’s polarity.

Impact of Structural Features

Adamantane Substituent

- Methoxy vs. Ethoxy increases lipophilicity (logP 4.66 in ), reducing solubility.

Amine Ring Type

- Piperazine vs. Piperidine : Piperazine’s dual nitrogen atoms (target) allow for stronger hydrogen bonding and salt formation (e.g., dihydrochloride) compared to piperidine (), improving aqueous solubility .

Amine Substituent

- Hydroxyethyl vs. Methyl/Ethyl : The 2-hydroxyethyl group (target) introduces a polar hydroxyl group, lowering logP (~2.5) compared to methyl (logP ~3.5 in ) or ethyl (logP ~5.0 in ). This enhances solubility and target engagement via hydrogen bonding.

Salt Form

- Dihydrochloride vs. Hydrochloride: Dihydrochloride salts (target, ) exhibit higher solubility in aqueous media (e.g., >50 mg/mL) compared to monohydrochloride salts (), critical for oral bioavailability .

Biological Activity

The compound 1-((3R,5R,7R)-adamantan-1-ylmethoxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C₁₈H₃₁Cl₂N₃O₃

- Molecular Weight : 396.37 g/mol

The structural features include an adamantane moiety, a piperazine ring, and a hydroxyethyl side chain, which contribute to its unique biological properties.

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that play critical roles in cellular processes. For instance, derivatives of piperazine have demonstrated the ability to inhibit human acetylcholinesterase, which is crucial for neurotransmission .

- Anticancer Properties : Some studies have indicated that related compounds exhibit cytotoxic effects against various cancer cell lines. For example, novel piperazine derivatives have shown preferential lethality towards neoplastic cells compared to normal cells, activating pathways leading to apoptosis (programmed cell death) .

- Neuroprotective Effects : The adamantane structure is known for its neuroprotective properties, particularly in the context of neurodegenerative diseases. Compounds with similar structures have been explored for their potential in treating conditions like Alzheimer's disease by inhibiting amyloid peptide aggregation .

Table 1: Summary of Biological Activities

Case Studies

- Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of piperazine derivatives similar to the target compound on HL-60 leukemia cells. The results showed significant DNA fragmentation and activation of caspase-3, indicating apoptosis induction .

- Neuroprotective Effects : Research into compounds with adamantane structures has suggested their efficacy in mitigating neurodegeneration by interfering with amyloid-beta aggregation processes, which are implicated in Alzheimer's disease .

Q & A

Q. Optimization considerations :

- Temperature control : Reactions involving adamantane moieties often require mild temperatures (0–25°C) to prevent decomposition .

- Catalyst selection : Palladium-based catalysts (e.g., Pd/C) may accelerate coupling steps, as seen in analogous urea-adamantane derivatives .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) or recrystallization (ethanol/water) ensures >95% purity .

Basic: How is the molecular structure of this compound characterized, and what analytical techniques are critical?

Q. Key characterization methods :

- X-ray crystallography : Resolves the stereochemistry of adamantane (3r,5r,7r configuration) and confirms the spatial arrangement of the piperazine-propanol chain .

- NMR spectroscopy :

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak [M+H]⁺ at m/z 435.2 (calculated for C₂₁H₃₈Cl₂N₂O₃) .

Q. Structural data :

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₃₈Cl₂N₂O₃ |

| Molecular Weight | 437.4 g/mol |

| CAS No. | [Not explicitly listed] |

| Key Functional Groups | Adamantylmethoxy, piperazine |

Advanced: What experimental approaches are used to investigate its pharmacological mechanism of action?

Q. Hypothesis-driven methods :

- Enzyme inhibition assays : Test inhibition of viral polymerases (e.g., influenza A M2 proton channel) or proteases (e.g., HIV-1 protease) using fluorescence-based substrate cleavage assays .

- Receptor binding studies : Radioligand displacement assays (e.g., ³H-labeled adamantane derivatives) to assess affinity for σ-1 or NMDA receptors .

- Cellular uptake studies : LC-MS quantification of intracellular concentrations in HEK293 or HeLa cells to evaluate membrane permeability .

Q. Example findings :

- Adamantane derivatives exhibit IC₅₀ values of 0.5–5 µM against viral targets, with enhanced activity when paired with hydrophilic piperazine groups .

- Piperazine modifications (e.g., 2-hydroxyethyl) improve blood-brain barrier penetration by 30–40% in rodent models .

Advanced: How can researchers reconcile discrepancies in reported solubility and stability data?

Q. Common contradictions :

Q. Methodological solutions :

- Dynamic light scattering (DLS) : Monitors particle aggregation in real-time under varying pH/temperature .

- Forced degradation studies : Expose the compound to heat (60°C), light (ICH Q1B guidelines), and oxidative stress (H₂O₂) to identify degradation pathways .

Advanced: What strategies are recommended for profiling its in vitro biological activity?

Q. Screening workflows :

- Antiviral activity : Plaque reduction assays (influenza A/Madrid/2017 (H1N1), EC₅₀ determination) .

- Cytotoxicity : MTT assays on human primary hepatocytes (IC₅₀ >100 µM indicates low toxicity) .

- Anti-inflammatory potential : NF-κB luciferase reporter assays in RAW264.7 macrophages .

Q. Data interpretation :

- Selectivity index (SI) : Ratio of cytotoxic IC₅₀ to antiviral EC₅₀; SI >10 suggests therapeutic potential .

Advanced: How can researchers validate analytical methods for quantifying this compound in biological matrices?

Q. HPLC-MS/MS validation parameters :

- Linearity : R² ≥0.99 over 1–1000 ng/mL in plasma .

- Precision/accuracy : Intra-day CV <15%, recovery ≥85% .

- Matrix effects : Assess ion suppression/enhancement using post-column infusion .

Q. Sample preparation :

- Protein precipitation (acetonitrile) followed by solid-phase extraction (C18 cartridges) .

Advanced: What in vitro models are suitable for preliminary toxicity assessment?

Q. Recommended assays :

- hERG channel inhibition : Patch-clamp electrophysiology to evaluate cardiac risk (IC₅₀ <1 µM indicates high risk) .

- Mitochondrial toxicity : JC-1 dye assay in HepG2 cells to measure membrane potential collapse .

- Genotoxicity : Ames test (TA98 strain) ± metabolic activation (S9 fraction) .

Q. Key endpoints :

- NOAEL (no observed adverse effect level) in hepatocytes: 50 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.